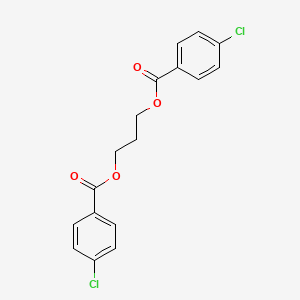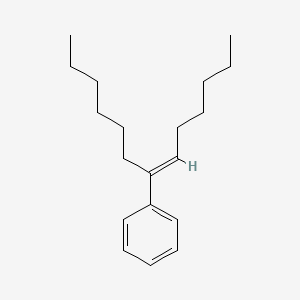
Benzene, (1 hexyl-1-heptenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (1 hexyl-1-heptenyl)-: is an organic compound with the chemical structure C19H30. It is a derivative of benzene, characterized by the presence of a hexyl group and a heptenyl group attached to the benzene ring. This compound is also known by its stereoisomer name, 7-phenyl-6-tridecene .
Métodos De Preparación
Industrial Production Methods: Industrial production of benzene derivatives often involves similar electrophilic aromatic substitution reactions on a larger scale. The choice of reagents and conditions may vary depending on the desired product and its applications. For example, the use of high-pressure reactors and specific catalysts can enhance the efficiency and yield of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Benzene, (1 hexyl-1-heptenyl)-, like other benzene derivatives, can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (Pt, Pd, Ni) is commonly used for reduction reactions.
Major Products Formed:
Oxidation: Phenols, quinones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Aplicaciones Científicas De Investigación
Benzene, (1 hexyl-1-heptenyl)- has various applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzene, (1 hexyl-1-heptenyl)- involves its interactions with molecular targets and pathways in chemical reactions. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form a sigma complex (arenium ion). This intermediate then loses a proton to regenerate the aromatic system, resulting in the substituted benzene product . The stability of the benzene ring and the delocalization of electrons play a crucial role in these reactions .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
55030-46-1 |
|---|---|
Fórmula molecular |
C19H30 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
[(E)-tridec-6-en-7-yl]benzene |
InChI |
InChI=1S/C19H30/c1-3-5-7-10-14-18(15-11-8-6-4-2)19-16-12-9-13-17-19/h9,12-14,16-17H,3-8,10-11,15H2,1-2H3/b18-14+ |
Clave InChI |
FJAXETQGPFGPLT-NBVRZTHBSA-N |
SMILES isomérico |
CCCCCC/C(=C\CCCCC)/C1=CC=CC=C1 |
SMILES canónico |
CCCCCCC(=CCCCCC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


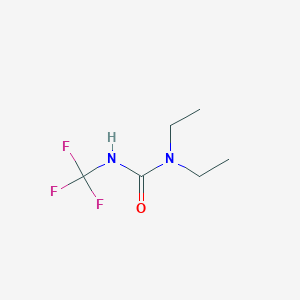
![2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14624437.png)
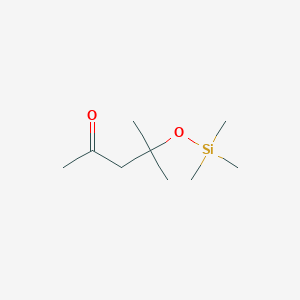

![N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine](/img/structure/B14624450.png)
![Dispiro[4.1.4.1]dodecan-6-one](/img/structure/B14624455.png)
![Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-](/img/structure/B14624483.png)
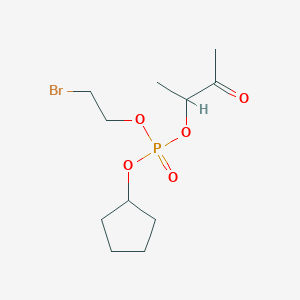
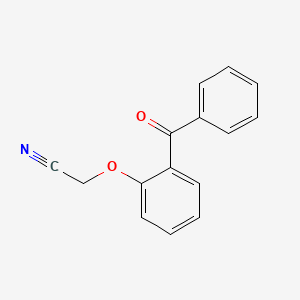
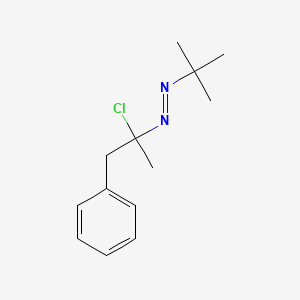
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)

